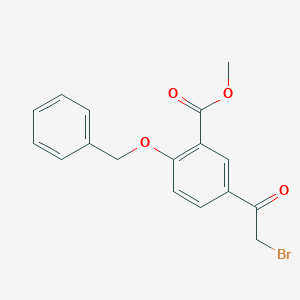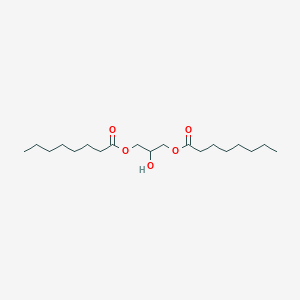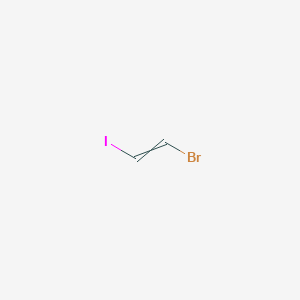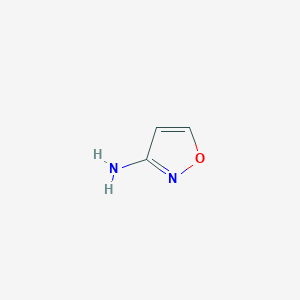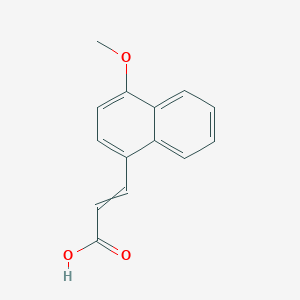
3-(4-甲氧基-1-萘基)丙烯酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxy-1-naphthyl)acrylic acid is a chemical compound with the empirical formula C14H12O3 . It has a molecular weight of 228.24 . The compound is typically in solid form .
Molecular Structure Analysis
The SMILES string of 3-(4-Methoxy-1-naphthyl)acrylic acid isO=C(O)/C=C/C1=CC=C(OC)C2=C1C=CC=C2 . This string represents the structure of the molecule in a linear format. Physical And Chemical Properties Analysis
3-(4-Methoxy-1-naphthyl)acrylic acid is a solid compound . Its empirical formula is C14H12O3, and it has a molecular weight of 228.24 .科学研究应用
Pharmaceutical Research
3-(4-Methoxy-1-naphthyl)acrylic acid: is utilized as an intermediate in pharmaceutical research. Its structural properties make it a candidate for synthesizing various therapeutic agents. The compound’s acrylic acid moiety can be incorporated into drug molecules, potentially enhancing their interaction with biological targets .
Material Science
In material science, this compound may be explored for the synthesis of novel polymers. Its methoxy and acrylic groups could contribute to the creation of materials with specific optical properties or enhanced durability .
Industrial Applications
Industrial chemists might investigate 3-(4-Methoxy-1-naphthyl)acrylic acid for the development of coatings or adhesives. The compound’s ability to polymerize could lead to applications where strong, durable bonds are required .
Environmental Science
The environmental impact of 3-(4-Methoxy-1-naphthyl)acrylic acid and its derivatives could be a subject of study. Researchers might assess its biodegradability or potential as a safer alternative to more hazardous chemicals in various environmental applications .
Analytical Chemistry
This compound could serve as a standard or reagent in analytical chemistry. Its unique structure might be useful in chromatography or spectrometry to calibrate instruments or as a comparison standard for identifying similar compounds .
Biotechnology
In biotechnology, 3-(4-Methoxy-1-naphthyl)acrylic acid might be used in enzyme assays or as a building block for bioconjugates. Its reactivity with various biological molecules could be exploited to study or modify biological pathways .
安全和危害
The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements associated with it are H302 - H319, which indicate that it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 - P337 + P313, which provide guidance on what to do in case of exposure .
属性
IUPAC Name |
(E)-3-(4-methoxynaphthalen-1-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-8-6-10(7-9-14(15)16)11-4-2-3-5-12(11)13/h2-9H,1H3,(H,15,16)/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWSMCXLZKKQFV-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-1-naphthyl)acrylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




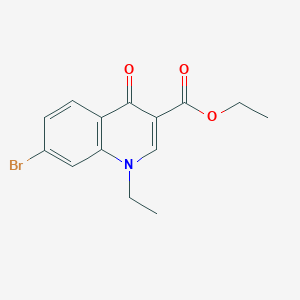
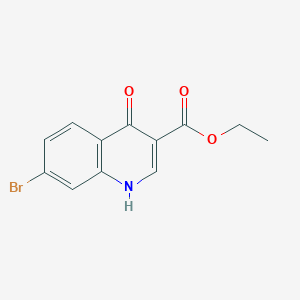
![Diethyl [[(3-bromophenyl)amino]methylene]malonate](/img/structure/B106027.png)
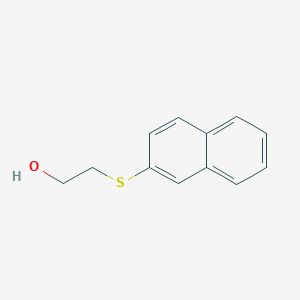


![[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B106044.png)
